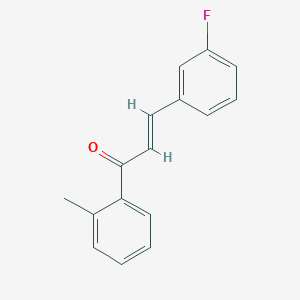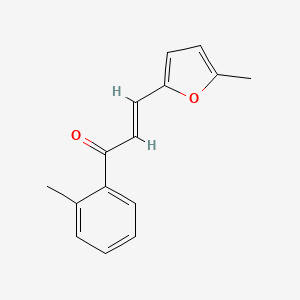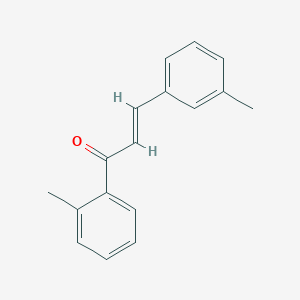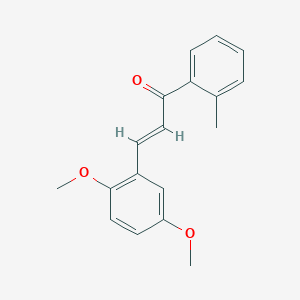
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxyphenyl-2-methylprop-2-en-1-one, is an organic compound with a molecular formula of C13H16O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential applications in scientific research and its ability to act as a ligand in certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. When this compound binds to these receptors, it causes a conformational change in the receptor and triggers a signal transduction cascade which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the nuclear receptors PPARγ, PPARα, and PPARβ/δ, which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is an advantageous compound to use in lab experiments due to its ability to act as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. Additionally, this compound is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in lab experiments. However, this compound is insoluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one are vast and there are many potential future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its effects on other nuclear receptors. Additionally, this compound could be studied for its potential to be used as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and inflammation. Other potential future directions include the development of more efficient methods of synthesis and the investigation of the compound’s ability to act as an inhibitor of other biochemical processes.
Méthodes De Synthèse
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one can be synthesized through a variety of methods. One common method is to react 2-methyl-3-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product in good yields and is relatively simple to carry out. Other methods of synthesis include a reaction with 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a palladium catalyst, a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a zinc catalyst, and a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a nickel catalyst.
Applications De Recherche Scientifique
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has a variety of scientific research applications. It has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. It has also been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARα, which is involved in the regulation of fatty acid metabolism. Additionally, this compound has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARβ/δ, which is involved in the regulation of inflammation and cell differentiation.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)10-8-14-12-15(20-2)9-11-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQRLMIUJFJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)



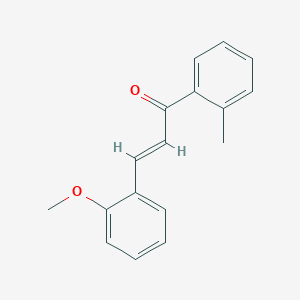
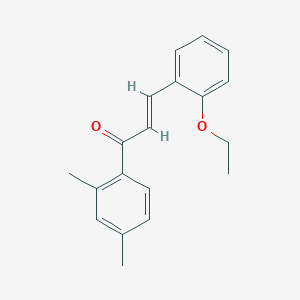


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
